molecular formula C10H14N2O2S B1485698 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol CAS No. 1933482-59-7

2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol

Cat. No.: B1485698
CAS No.: 1933482-59-7
M. Wt: 226.3 g/mol
InChI Key: NZJQXIYSULWBGY-HTQZYQBOSA-N
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Description

2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: is a chemical compound with a complex structure that includes a pyrimidin-4-ol core, a cyclopentyl group with a hydroxyl substituent, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol typically involves multiple steps, starting with the preparation of the cyclopentyl core and subsequent functionalization. One common synthetic route includes:

  • Preparation of the cyclopentyl core: : This can be achieved through various methods, such as the cyclization of appropriate precursors.

  • Introduction of the hydroxyl group: : The hydroxyl group can be introduced through hydroxylation reactions.

  • Attachment of the pyrimidin-4-ol core: : This involves the formation of the pyrimidin-4-ol ring, often through a multi-step process involving the reaction of suitable precursors.

  • Introduction of the sulfanyl group: : The sulfanyl group can be introduced through thiolation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the sulfanyl group.

Major Products Formed

  • Oxidation: : The major product of oxidation would be the corresponding ketone or aldehyde.

  • Reduction: : The major product of reduction would be the corresponding reduced form of the compound.

  • Substitution: : The major products would depend on the specific nucleophile or electrophile used in the substitution reaction.

Scientific Research Applications

2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be used in the development of new drugs or biochemical tools.

  • Medicine: : It could be investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol exerts its effects would depend on its specific biological or chemical context. It may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: can be compared with other similar compounds, such as:

  • 2-{[(1R,2S)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol: : This compound has a similar structure but with a different stereochemistry at the cyclopentyl group.

  • 2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-4-methylpyrimidin-5-ol: : This compound has a similar structure but with a different position of the methyl group on the pyrimidin ring.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

2-[(1R,2R)-2-hydroxycyclopentyl]sulfanyl-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-5-11-10(12-9(6)14)15-8-4-2-3-7(8)13/h5,7-8,13H,2-4H2,1H3,(H,11,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJQXIYSULWBGY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(NC1=O)S[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 2
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 3
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 4
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 5
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol
Reactant of Route 6
2-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}-5-methylpyrimidin-4-ol

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